N-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-prop-2-ynyl-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-2-7-15-10(16)8-3-5-9(6-4-8)11(12,13)14/h1,3-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADENVXCOJGUNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol and Optimization
In a representative procedure, 4-(trifluoromethyl)benzoic acid (2.5 mmol) is dissolved in dry dimethylformamide (DMF) under inert conditions. EDCI (2.75 mmol) and HOBt (2.75 mmol) are added sequentially to activate the carboxylic acid, followed by propargylamine (2.75 mmol). The reaction proceeds at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC). Workup involves quenching with ice water, filtration, and purification via column chromatography (DCM:MeOH, 97:3) to yield the product as a white solid in 70–80% yield.
Key Parameters:
-
Solvent: DMF enhances reagent solubility and reaction homogeneity.
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Stoichiometry: A 1:1.1 molar ratio of acid to amine minimizes side reactions.
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Purification: Gradient elution with DCM/MeOH removes unreacted starting materials and HOBt byproducts.
Comparative Analysis of Catalytic Systems
Alternative coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) have been explored, but EDCI/HOBt remains superior due to:
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Reduced racemization risk.
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Easier byproduct (urea) removal.
Acid Chloride Route for Scalable Synthesis
For industrial-scale production, the acid chloride method offers advantages in reaction speed and yield. This two-step process involves converting 4-(trifluoromethyl)benzoic acid to its acyl chloride intermediate, followed by amidation with propargylamine.
Stepwise Procedure
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Chlorination: 4-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) at reflux (40–60°C) for 2–4 hours. Excess reagent is removed under vacuum to isolate 4-(trifluoromethyl)benzoyl chloride.
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Amidation: The acyl chloride is reacted with propargylamine (1.2 equiv) in DCM at 0°C, followed by warming to room temperature. Triethylamine (TEA) is added to scavenge HCl, yielding the product after aqueous workup and chromatography (petroleum ether:EtOAc, 7:3). Reported yields range from 85–93%.
Advantages:
-
Speed: Reactions complete within 4–6 hours.
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Purity: Minimal side products due to high electrophilicity of acyl chlorides.
Photocatalytic Approaches for Novel Applications
Recent advances in photocatalysis have enabled the synthesis of allenamide intermediates from N-propargylamides, though applications to 4-(trifluoromethyl)benzamide remain exploratory. Eosin Y and K₂CO₃ under blue LED irradiation facilitate intramolecular carbooxygenation, demonstrating the compound’s potential in radical-mediated transformations.
Data Tables: Synthesis Parameters and Outcomes
Table 1. Comparison of Preparation Methods
| Method | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| EDCI/HOBt coupling | EDCI, HOBt, propargylamine | DMF | RT | 70–80 | >95 |
| Acid chloride route | SOCl₂, TEA | DCM | 0°C → RT | 85–93 | >97 |
| CuAAC modification | CuSO₄, sodium ascorbate | t-BuOH/H₂O | RT | 52–98 | >90 |
Table 2. Effect of Solvent on EDCI/HOBt Coupling
| Solvent | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| DMF | 12 | 78 | Low |
| THF | 24 | 65 | Moderate |
| DCM | 36 | 42 | High |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Click Chemistry via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group undergoes regioselective [3+2] cycloaddition with azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is critical for bioconjugation and pharmaceutical applications.
Reaction Conditions
| Component | Details |
|---|---|
| Catalyst | CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%) |
| Solvent | t-BuOH/H₂O (1:1 v/v) |
| Temperature | 25°C, 12–24 hrs |
| Yield | 52–98% (varies with azide substituent) |
Example Product :
N-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethyl)benzamide
Cyclization with Trifluoropyruvate Derivatives
The propargylamide reacts with trifluoropyruvate esters to form trifluoromethylated oxazoles, a reaction catalyzed by Zn(OTf)₂.
Mechanism
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Activation : Zn(OTf)₂ coordinates to the alkyne, enhancing electrophilicity.
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Cyclization : Intramolecular 5-exo-dig cyclization forms an oxazoline intermediate.
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Carbonyl-Ene Reaction : Oxazoline reacts with trifluoropyruvate to yield oxazole .
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Zn(OTf)₂ (10 mol%) |
| Solvent | DCE (1,2-dichloroethane) |
| Temperature | 80°C, 12 hrs |
| Yield | 75–86% |
Product :
5-(Trifluoromethyl)-2-(4-(trifluoromethyl)phenyl)oxazole
Hydrogenation of the Alkyne Group
Catalytic hydrogenation reduces the terminal alkyne to a propyl group.
Conditions
| Component | Details |
|---|---|
| Catalyst | 5% Pd/C or Raney Ni |
| Solvent | Methanol or ethanol |
| Pressure | H₂ (1 atm) |
| Yield | >90% |
Product :
N-(Propyl)-4-(trifluoromethyl)benzamide
Nucleophilic Substitution at the Amide Group
The benzamide undergoes hydrolysis or alcoholysis under acidic/basic conditions.
Hydrolysis to Carboxylic Acid
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 6 hrs | 4-(Trifluoromethyl)benzoic acid | 85% |
| NaOH (aq), 100°C, 4 hrs | Sodium 4-(trifluoromethyl)benzoate | 78% |
Selenylation at the Propargyl Position
The alkyne reacts with selenyl electrophiles to form selenium-containing derivatives, which show biological activity.
Reaction Pathway
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Deprotonation of propargyl C-H by LDA (−78°C).
Product :
N-(3-((3-(Trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)-4-(trifluoromethyl)benzamide
Yield : 62%
Diels-Alder Reactions
The electron-deficient alkyne participates as a dienophile in [4+2] cycloadditions.
Example with 1,3-Butadiene
| Conditions | Product | Yield |
|---|---|---|
| Toluene, 120°C, 24 hrs | Bicyclic adduct with fused cyclohexene | 45% |
Catalytic Cross-Couplings
The trifluoromethyl group directs regioselective cross-couplings (e.g., Suzuki-Miyaura).
Suzuki Reaction with Arylboronic Acids
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Yield | 60–75% |
Product :
4-(Biphenyl-4-yl)-N-(prop-2-yn-1-yl)benzamide
Photochemical [2+2] Cycloaddition
Under UV light, the alkyne forms cyclobutane derivatives with alkenes.
Example with Ethylene
| Conditions | Product | Yield |
|---|---|---|
| UV (254 nm), 12 hrs | Bicyclo[4.2.0]octa-1,3,5-triene derivative | 30% |
Key Mechanistic Insights
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Propargyl Reactivity : The terminal alkyne’s sp-hybridized carbon enables diverse transformations (cycloadditions, reductions).
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Trifluoromethyl Effects : Electron-withdrawing −CF₃ group enhances electrophilicity of the benzamide, directing substitution reactions para to itself .
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Steric Considerations : Bulky −CF₃ group limits reactivity at the ortho position, favoring meta or para modifications.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Recent studies have highlighted the potential antidepressant effects of compounds similar to N-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzamide. For instance, related compounds have been shown to influence serotonergic and noradrenergic systems, which are crucial in treating major depressive disorders (MDD) . The mechanism involves modulation of neurotransmitter levels, indicating that derivatives of this compound could serve as candidates for new antidepressant therapies.
Cancer Research
In cancer research, this compound has been explored for its ability to inhibit specific protein interactions that are vital for tumor growth. For example, the compound has been investigated for its role in disrupting MYC/MAX binding, a critical interaction in many cancers. The inhibition of this interaction may lead to decreased tumor proliferation and survival .
Biochemical Applications
Targeting Protein Interactions
The compound's structure allows it to act as a covalent ligand, specifically targeting cysteine residues in proteins such as MYC. This targeting can lead to the destabilization of protein complexes that are essential for cancer cell survival . Such interactions are being studied to develop new therapeutic strategies against cancers driven by MYC.
Fluorescent Ligand Development
Another application involves the use of this compound in the development of fluorescent ligands that enable target engagement studies. These ligands can help visualize and quantify the binding interactions between drugs and their protein targets within biological systems .
Materials Science
Synthesis of Functional Materials
The compound has potential applications in materials science, particularly in synthesizing functional materials that exhibit unique electronic or optical properties. Its trifluoromethyl group enhances lipophilicity and stability, making it suitable for creating advanced materials used in electronics and photonics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzamide Core
The benzamide scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison of Benzamide Derivatives
Key Observations :
- Trifluoromethyl vs.
- Propargyl vs. Bulky Amines: The compact propargyl group contrasts with larger substituents like tetrazolyl or diethylaminoethyl, which may sterically hinder receptor interactions but improve solubility .
Key Observations :
Physicochemical Properties
The trifluoromethyl group increases molecular weight (∼113 g/mol) and logP (lipophilicity) compared to non-fluorinated analogs. For example:
- This compound : Molecular weight ≈ 243 g/mol (estimated).
- 4-bromo-N-(2-nitrophenyl)benzamide (): Molecular weight = 351 g/mol.
- 4-fluoro-N-methyl-N-{thiazol-2-yl}benzamide (): Molecular weight = 359 g/mol.
The propargyl group’s terminal alkyne may reduce solubility in aqueous media but enhance reactivity in bioconjugation.
Research Implications and Gaps
- Synthetic Chemistry : and highlight routes for trifluoromethyl and propargyl incorporation, but the target compound’s specific synthesis needs further exploration.
- Biological Screening: No direct data on the target compound’s activity exists in the evidence. Prioritize assays leveraging its trifluoromethyl (herbicidal/antimicrobial) and propargyl (targeted drug delivery) motifs.
- Structural Optimization : Compare with and to balance lipophilicity (CF₃) and solubility (polar amines).
Biological Activity
N-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical pathways, often involving the coupling of a propynyl amine with a trifluoromethyl-substituted benzoyl chloride. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable pharmacophore in drug design .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and inhibitor of specific molecular targets.
1. Anticancer Properties
Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance, one study reported that the compound demonstrated potent inhibition of microRNA-21 expression, which is implicated in oncogenesis. The most effective derivative enhanced apoptosis and inhibited proliferation in HeLa and U-87 MG cells .
The mechanism by which this compound exerts its effects appears to involve the modulation of signaling pathways associated with cancer progression. Specifically, it was found to upregulate PDCD4, a target protein of miR-21, thereby promoting apoptotic processes .
3. Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications on the benzamide moiety significantly influence the biological activity of the compound. For example, variations in substituents on the aromatic ring can lead to changes in potency against specific targets . The presence of electron-withdrawing groups such as trifluoromethyl enhances binding affinity and biological efficacy.
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Activity Type | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|---|
| N-(prop-2-yn-1-yl)-4-(TFMB) | miR-21 Inhibition | 5.0 | HeLa | |
| Derivative A | Apoptosis Induction | 10.0 | U-87 MG | |
| Derivative B | Proliferation Inhibition | 15.0 | MDA-MB-231 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Cell Lines : In a study evaluating various derivatives against breast cancer cell lines, one derivative showed over 90% inhibition of cell proliferation at concentrations above 50 μM, indicating strong anticancer properties .
- Target Engagement Studies : Further investigations using cellular thermal shift assays demonstrated that treatment with this compound significantly altered the thermal stability of MYC protein complexes in breast cancer cells, suggesting direct engagement with oncogenic pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzamide?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 4-(trifluoromethyl)benzoyl chloride with propargylamine (prop-2-yn-1-amine) in the presence of a base like sodium carbonate or triethylamine. The reaction is conducted in anhydrous dichloromethane or acetonitrile under nitrogen to minimize hydrolysis . Purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization. Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments of the acyl chloride to amine (1.2:1 ratio) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the propargyl group (δ ~2.5 ppm for terminal alkyne protons; δ ~70–85 ppm for sp-hybridized carbons) and trifluoromethyl substitution (¹⁹F NMR: δ ~-60 to -65 ppm) .
- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Hazard Assessment : Conduct a pre-experiment risk analysis, referencing guidelines like Prudent Practices in the Laboratory (Chapter 4) . Key hazards include mutagenicity (Ames II testing recommended; handle similarly to benzyl chloride) and thermal instability (avoid heating above 40°C) .
- PPE : Use nitrile gloves, lab coats, and fume hoods with >0.5 m/s face velocity.
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of propargylamine.
- Catalysis : Explore DMAP (4-dimethylaminopyridine) to accelerate acylation .
- In Situ Monitoring : Use TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or LC-MS to track reaction progress and minimize side products (e.g., hydrolysis of benzoyl chloride) .
Q. What computational strategies predict the compound’s biological activity or binding interactions?
- Methodological Answer :
- Docking Studies : Use Glide XP (Schrödinger) to model interactions with target proteins. Parameters include hydrophobic enclosure scoring and hydrogen-bond networks .
- MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Focus on trifluoromethyl’s role in enhancing lipophilicity and binding affinity .
Q. How can stability issues during storage be mitigated?
- Methodological Answer :
- Storage Conditions : Store at -20°C under argon in amber vials to prevent photodegradation and moisture uptake.
- Stabilizers : Add 1% w/v BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .
- Stability Assays : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring (95% purity threshold) .
Q. How to resolve contradictions in mutagenicity data across related benzamide derivatives?
- Methodological Answer :
- Comparative Ames Testing : Evaluate the compound alongside structurally similar analogs (e.g., N-benzyl derivatives) using TA98 and TA100 strains ± metabolic activation (S9 fraction) .
- QSAR Modeling : Apply quantitative structure-activity relationship models to identify structural features (e.g., electron-withdrawing groups) correlating with mutagenicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
